![molecular formula C15H22F2N2O2 B3845587 2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845587.png)
2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol
Overview
Description
2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol, also known as DF-ME-AL-PEG2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol2 is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. The compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance synaptic plasticity in the brain.
Biochemical and Physiological Effects:
2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol2 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell death, the reduction of inflammation, and the enhancement of cognitive function. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol2 has several advantages for lab experiments, including its high purity, low toxicity, and good solubility in aqueous solutions. However, the compound is relatively expensive and requires specialized equipment and expertise for synthesis and analysis.
Future Directions
There are several future directions for research on 2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol2, including the optimization of the synthesis method, the evaluation of its efficacy in clinical trials, and the elucidation of its mechanism of action. Additionally, the compound could be further developed as a drug delivery system or combined with other therapeutic agents to enhance its efficacy.
Scientific Research Applications
2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth, reduce inflammation, and improve cognitive function.
properties
IUPAC Name |
2-[2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2/c16-14-2-1-13(11-15(14)17)12-19-5-3-18(4-6-19)7-9-21-10-8-20/h1-2,11,20H,3-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTYOHVSVTUUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



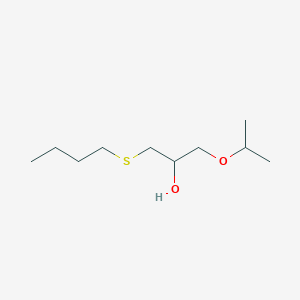
![2-[(3-nitro-9H-carbazol-9-yl)methyl]phenol](/img/structure/B3845523.png)
![[1-(2-furylmethyl)-2-piperidinyl]methanol](/img/structure/B3845529.png)
![N-{[(3-methylphenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3845531.png)


![N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3845545.png)
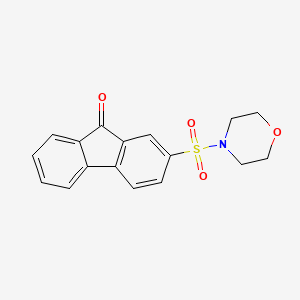
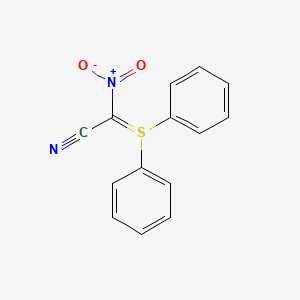
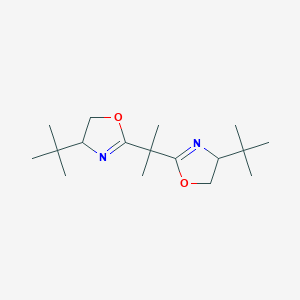
![ethyl (2-{[(2-pyridinylthio)acetyl]amino}-1,3-oxazol-4-yl)acetate](/img/structure/B3845600.png)
![1-pentylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B3845607.png)
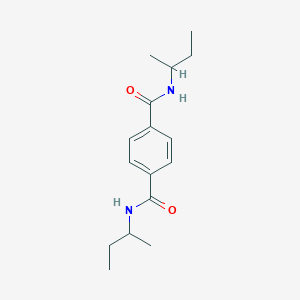
![4-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B3845623.png)